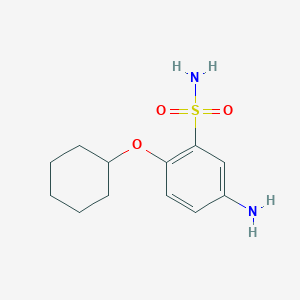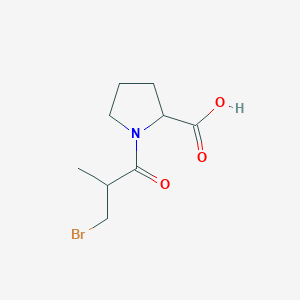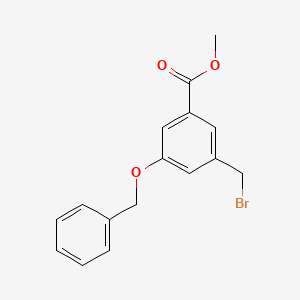
ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl chloroformate, and ®-1-phenylethylamine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with ethyl chloroformate in the presence of a base to form an intermediate ester.
Amine Addition: The intermediate ester reacts with ®-1-phenylethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, automated synthesis, and advanced purification techniques are employed to increase yield and purity.
化学反応の分析
Types of Reactions
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
科学的研究の応用
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl (1R,2S)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1S,2R)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1R,2S)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
Uniqueness
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. The compound’s unique properties make it valuable for research and development in various scientific fields.
特性
分子式 |
C17H26ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H |
InChIキー |
QEPMKQQWRZBOMR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)



![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)


![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)

